3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core, substituted with dimethoxyphenyl and piperidinylmethyl groups. The presence of hydroxyl groups at positions 5 and 7 of the chromenone ring adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromenone precursor under acidic conditions to form the chromenone core. Subsequent hydroxylation at positions 5 and 7 can be achieved using hydroxylating agents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are also optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 5 and 7 can be oxidized to form quinones.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The piperidinylmethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as alkylating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups at positions 5 and 7 can participate in hydrogen bonding and redox reactions, influencing cellular oxidative stress pathways. The piperidinylmethyl groups may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. Overall, the compound’s effects are mediated through its ability to modulate oxidative stress, inflammation, and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one: Lacks the piperidinylmethyl groups, which may reduce its biological activity.
5,7-Dihydroxy-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one: Lacks the dimethoxyphenyl group, which may alter its chemical reactivity and biological properties.
Uniqueness
The presence of both dimethoxyphenyl and piperidinylmethyl groups in 3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-bis(piperidin-1-ylmethyl)-4H-chromen-4-one makes it unique compared to similar compounds. These functional groups contribute to its enhanced chemical reactivity, potential biological activity, and ability to interact with various molecular targets .
Properties
Molecular Formula |
C29H36N2O6 |
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Molecular Weight |
508.6 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6,8-bis(piperidin-1-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C29H36N2O6/c1-35-23-10-9-19(15-24(23)36-2)22-18-37-29-21(17-31-13-7-4-8-14-31)26(32)20(27(33)25(29)28(22)34)16-30-11-5-3-6-12-30/h9-10,15,18,32-33H,3-8,11-14,16-17H2,1-2H3 |
InChI Key |
XPNOMIDEYVNXJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C(=C(C(=C3C2=O)O)CN4CCCCC4)O)CN5CCCCC5)OC |
Origin of Product |
United States |
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